![molecular formula C9H9BrFNO2 B1522562 Ethyl 2-amino-5-bromo-3-fluorobenzoate CAS No. 1183479-43-7](/img/structure/B1522562.png)
Ethyl 2-amino-5-bromo-3-fluorobenzoate
Overview
Description
Ethyl 2-amino-5-bromo-3-fluorobenzoate (EAFB) is a chemical compound that has gained increased attention in the field of scientific research due to its unique properties and potential applications in fields such as medicinal chemistry, drug discovery, and material science. It has a molecular weight of 262.08 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3
. This provides a detailed representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Antitumor Activity
Amino acid ester derivatives containing fluorinated compounds have been synthesized for antitumor activity tests. For instance, derivatives containing 5-fluorouracil have shown inhibitory effects against leukemia and liver cancer cells, suggesting the potential of fluorinated benzoate compounds in cancer research (J. Xiong et al., 2009).
Synthesis and Pharmacological Activities
Compounds structurally related to Ethyl 2-amino-5-bromo-3-fluorobenzoate have been synthesized and evaluated for various pharmacological activities. For example, derivatives of benzothiazole have been explored for their anticancer properties, indicating the importance of such structures in medicinal chemistry (Derya Osmaniye et al., 2018).
Protective Groups in Synthesis
Fluorobenzoyl groups, similar to the fluorobenzoate structure, have been used as protective groups in glycopeptide synthesis, demonstrating their utility in suppressing beta-elimination of O-linked carbohydrates. This application is crucial for the synthesis of complex biological molecules with high precision (P. Sjölin & J. Kihlberg, 2001).
Chemoselective Synthesis
Research on the chemoselective synthesis of compounds utilizing similar functional groups has been reported, where copper-catalyzed amination of bromobenzoic acids using aliphatic and aromatic amines was explored. Such methodologies are vital for the development of new pharmaceuticals and materials (C. Wolf et al., 2006).
Mechanism of Action
The mechanism of action for Ethyl 2-amino-5-bromo-3-fluorobenzoate is not explicitly mentioned in the search results. Its potential applications in medicinal chemistry and drug discovery suggest it may interact with biological systems in a significant way.
Safety and Hazards
Ethyl 2-amino-5-bromo-3-fluorobenzoate may cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing face protection .
properties
IUPAC Name |
ethyl 2-amino-5-bromo-3-fluorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-2-14-9(13)6-3-5(10)4-7(11)8(6)12/h3-4H,2,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYTJBMIXYMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Br)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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